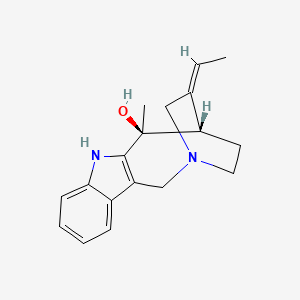

16-Hydroxy-16,22-dihydroapparicine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

16-Hydroxy-16,22-dihydroapparicine, also known as this compound, is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Structure and Synthesis

The chemical structure of 16-hydroxy-16,22-dihydroapparicine features a unique 1-azabicyclo[4.2.2]decane core, characterized by a tetrasubstituted carbon center linked to an indole moiety. The total synthesis of this compound has been achieved through innovative methodologies involving phosphinimine-mediated cascade reactions and stereospecific additions, which allow for the precise construction of its complex structure .

Key Steps in Synthesis:

- Phosphinimine-Mediated Cascade Reaction: This approach facilitates the formation of the bicyclic core without isolating unstable intermediates.

- Stereochemical Determination: The absolute configurations of the compound were confirmed using NMR spectroscopy and other analytical methods, ensuring the accuracy of synthetic pathways .

Antimalarial Activity

One of the most notable applications of this compound is its antimalarial activity. Studies have demonstrated that both the natural and synthetic forms exhibit potent effects against chloroquine-resistant strains of Plasmodium falciparum (K1 strain). The compound's IC50 values indicate significant efficacy in inhibiting parasite growth, making it a promising candidate for further development as an antimalarial agent .

Table 1: Antimalarial Activity of this compound

| Source | IC50 (μg/mL) | Cytotoxicity (MRC-5) | Selectivity Index (SI) |

|---|---|---|---|

| Natural Extract from Tabernaemontana dichotoma | 0.59 | >25.0 | >42.4 |

| Synthetic Compound | 0.35 | >71.4 | >7528 |

Other Biological Applications

Beyond its antimalarial properties, preliminary studies suggest potential applications in other areas:

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Total Synthesis and Antimalarial Evaluation: Researchers successfully synthesized both racemic and enantiomeric forms of the compound and evaluated their activity against malaria parasites. The findings highlighted the need for further exploration into structure-activity relationships to enhance efficacy .

- Comparative Studies with Other Antimalarials: The compound was compared with established antimalarials like artemisinin, demonstrating competitive efficacy that warrants additional investigation into its mechanism of action and potential for drug development .

常见问题

Q. Basic: What are the key synthetic strategies for the total synthesis of 16-hydroxy-16,22-dihydroapparicine?

The total synthesis involves a phosphine-mediated cascade reaction, combining multiple steps to construct the pseudo-aminal core. Critical steps include:

- Staudinger reaction of an azide with triphenylphosphine to generate a phosphineimine intermediate.

- N-allylation to form an aminophosphinium species, followed by an aza-Wittig reaction with formaldehyde.

- Intramolecular Mannich reaction to cyclize the iminium cation, forming the 1-azabicyclo[4.2.2]decane framework.

- Diastereoselective nucleophilic addition of methylketone via a Felkin–Anh transition state and chirality-transferring Michael addition to establish stereocenters .

Q. Basic: How was the stereochemistry of this compound resolved during its synthesis?

Stereochemical validation relied on:

- NMR comparisons between synthetic (±)-(15S*,16S*)-1 and the natural product, focusing on chemical shifts and coupling constants (e.g., δ 112.2 ppm for C-16 in synthetic vs. natural samples) .

- Asymmetric synthesis using enantiopure intermediates to confirm absolute configurations. Enantiomers were synthesized via a cascade reaction with (-)-36, yielding (-)-(15S,16R)-1, which matched the natural compound’s optical rotation and spectroscopic data .

Q. Basic: What analytical techniques are critical for characterizing this compound’s structure?

- 1D/2D NMR spectroscopy : Key for assigning relative stereochemistry (e.g., NOESY correlations between H-15 and H-21 confirmed the pseudo-aminal geometry) .

- Optical rotation analysis : Differentiated enantiomers and validated consistency with natural samples .

- High-resolution mass spectrometry (HRMS) : Confirmed molecular formula (C₂₁H₂₆N₂O₂) and intermediate structures .

Q. Advanced: How can researchers address discrepancies in stereochemical assignments between synthetic and natural this compound?

Discrepancies arise from challenges in replicating natural stereochemical pathways. Methodological solutions include:

- Enantioselective synthesis : Using chiral auxiliaries or catalysts to control stereocenters during cascade reactions (e.g., N-TBSOM protection for indole nucleophile orientation) .

- Comparative bioactivity assays : Testing synthetic enantiomers against natural isolates in antimalarial screens to correlate stereochemistry with activity .

- X-ray crystallography : If crystals are obtainable, this provides unambiguous stereochemical proof .

Q. Advanced: What methodological approaches are recommended to enhance the antimalarial potency of synthetic this compound?

Despite moderate activity (IC₅₀: 9.0–12.5 µg/mL against Plasmodium falciparum K1 strain), strategies to improve potency include:

- Structure-activity relationship (SAR) studies : Modifying the pseudo-aminal core or alkylidene substituents to enhance parasite targeting .

- Prodrug derivatization : Introducing hydrolyzable groups (e.g., esters) to improve bioavailability.

- Combination therapy screens : Testing synthetic 1 with artemisinin derivatives to identify synergistic effects .

Q. Advanced: How does the phosphine-mediated cascade reaction in the synthesis of this compound address challenges in forming the pseudo-aminal core?

The cascade reaction circumvents unstable intermediates by:

- Sequential in situ transformations : Avoiding isolation of reactive species like iminium cations.

- Nucleophilicity modulation : Phosphineimine intermediates enable controlled N-allylation, while formaldehyde in the aza-Wittig step stabilizes electrophilic centers .

- Steric and electronic control : The N-TBSOM group directs nucleophilic addition to the indole 3-position, ensuring correct cyclization .

Q. Advanced: Why does synthetic (±)-(15S,16S)-1 lack antimalarial activity compared to the (-)-(15S,16R)-enantiomer?**

Stereochemistry at C-16 dictates bioactivity:

- The 16R configuration in (-)-(15S,16R)-1 aligns with the natural product’s active conformation, enabling interactions with parasite targets (e.g., heme detoxification pathways).

- 16S enantiomers may adopt non-productive binding modes due to steric clashes or incorrect hydrogen-bonding patterns .

Q. Basic: What bioactivity data supports further exploration of this compound as an antimalarial lead?

- Synthetic (-)-(15S,16R)-1 showed 78-fold lower potency than artemisinin but demonstrated selective activity against chloroquine-resistant P. falciparum (K1 strain) with low cytotoxicity (IC₅₀: 17–75 µg/mL in human cells) .

- The compound’s unique pseudo-aminal core offers a novel scaffold for targeting parasite-specific pathways .

Q. Advanced: How can researchers optimize the enantioselective synthesis of this compound for scalable production?

- Catalytic asymmetric reactions : Replace stoichiometric chiral auxiliaries with organocatalysts or transition-metal complexes.

- Flow chemistry : Implement continuous-flow systems to enhance reproducibility in cascade reactions .

- DoE (Design of Experiments) : Systematically vary reaction parameters (e.g., temperature, solvent polarity) to maximize yield and enantiomeric excess .

Q. Advanced: What contradictions exist between synthetic and natural this compound in bioactivity studies, and how can they be resolved?

- Contradiction : Synthetic (-)-(15S,16R)-1 showed weaker activity than the natural extract.

- Resolution : Natural extracts may contain synergistic alkaloids (e.g., isovoacangine or tubotaiwine) that enhance potency. Methodological steps include:

属性

分子式 |

C18H22N2O |

|---|---|

分子量 |

282.4 g/mol |

IUPAC 名称 |

(12S,13S,14E)-14-ethylidene-12-methyl-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraen-12-ol |

InChI |

InChI=1S/C18H22N2O/c1-3-12-10-20-9-8-15(12)18(2,21)17-14(11-20)13-6-4-5-7-16(13)19-17/h3-7,15,19,21H,8-11H2,1-2H3/b12-3-/t15-,18-/m0/s1 |

InChI 键 |

PZYMRTAVKVZYMI-MJJYKSKZSA-N |

手性 SMILES |

C/C=C\1/CN2CC[C@@H]1[C@](C3=C(C2)C4=CC=CC=C4N3)(C)O |

规范 SMILES |

CC=C1CN2CCC1C(C3=C(C2)C4=CC=CC=C4N3)(C)O |

同义词 |

16-hydroxy-16,22-dihydroapparicine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。